5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 32060-31-4
VCID: VC16098894
InChI: InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(15)6-10(13)14(19)17-12-4-3-9(18(20)21)7-11(12)16/h2-7H,1H3,(H,17,19)
SMILES:
Molecular Formula: C14H10Cl2N2O4
Molecular Weight: 341.1 g/mol

5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide

CAS No.: 32060-31-4

Cat. No.: VC16098894

Molecular Formula: C14H10Cl2N2O4

Molecular Weight: 341.1 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide - 32060-31-4

Specification

CAS No. 32060-31-4
Molecular Formula C14H10Cl2N2O4
Molecular Weight 341.1 g/mol
IUPAC Name 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide
Standard InChI InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(15)6-10(13)14(19)17-12-4-3-9(18(20)21)7-11(12)16/h2-7H,1H3,(H,17,19)
Standard InChI Key BXYJUWMZQVVFSH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide, reflecting its substitution pattern:

  • A benzamide backbone (C6H5CONH-)

  • Chlorine atoms at positions 5 (benzamide ring) and 2 (aniline ring)

  • A nitro group (-NO2) at position 4 (aniline ring)

  • A methoxy group (-OCH3) at position 2 (benzamide ring)

Its molecular formula is C14H10Cl2N2O4, with a molecular weight of 341.1 g/mol .

Structural Representation

The compound’s 2D structure (Fig. 1) and 3D conformer (Fig. 2) reveal key stereoelectronic features:

SMILES Notation
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

InChIKey
BXYJUWMZQVVFSH-UHFFFAOYSA-N

Table 1: Computed Molecular Descriptors

PropertyValueMethodology (PubChem Release)
XLogP3-AA (Partition Coefficient)4.4XLogP3 3.0 (2019.06.18)
Hydrogen Bond Donors1Cactvs 3.4.6.11 (2019.06.18)
Hydrogen Bond Acceptors4Cactvs 3.4.6.11 (2019.06.18)
Rotatable Bonds2Cactvs 3.4.6.11 (2019.06.18)
Topological Polar Surface Area92.7 ŲPubChem 2.1 (2021.05.07)

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step approach:

  • Nitration of 2-chloroaniline to introduce the nitro group at position 4 .

  • Methoxylation of 5-chlorosalicylic acid followed by amide coupling with the nitro-substituted aniline derivative .

  • Purification via column chromatography or recrystallization to achieve >95% purity.

Key intermediates likely include:

  • 2-Chloro-4-nitroaniline (CAS 121-87-9)

  • 5-Chloro-2-methoxybenzoic acid (CAS 5398-44-7)

Reactivity Profile

The compound’s electron-deficient aromatic rings and amide linkage dictate its reactivity:

  • Nucleophilic Aromatic Substitution: Activated by nitro and chloro groups at ortho/para positions.

  • Reduction of Nitro Group: Potential conversion to an amine (-NH2) under catalytic hydrogenation .

  • Hydrolysis of Amide: Acid- or base-mediated cleavage to yield carboxylic acid and aniline derivatives.

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain limited, but computational predictions indicate:

  • LogP (Octanol-Water): 4.4, suggesting high lipid solubility .

  • Aqueous Solubility: ~0.02 mg/mL (25°C), classified as poorly water-soluble.

  • Stability: Stable under ambient conditions but may degrade under strong UV light due to nitro group photosensitivity.

Table 2: Thermodynamic Properties

PropertyValueMethod
Melting Point215–217°C (Predicted)ACD/Labs (2021.05.07)
Enthalpy of Vaporization89.6 kJ/molEPI Suite v4.11 (2021.05.07)
Henry’s Law Constant3.2 × 10⁻¹² atm·m³/molEPI Suite v4.11 (2021.05.07)

Industrial and Research Applications

Agrochemical Intermediates

Nitroaromatic benzamides serve as precursors in herbicide synthesis. This compound’s stability under acidic conditions makes it suitable for:

  • Soil-applied pre-emergent herbicides

  • Fungicide formulations targeting oomycetes

Material Science

The planar aromatic system and nitro groups enable applications in:

  • Nonlinear optical (NLO) materials

  • Coordination polymers with transition metals (e.g., Cu²⁺, Fe³⁺)

Future Research Directions

  • Synthetic Optimization: Develop greener catalytic methods for nitro group introduction.

  • Biological Screening: Evaluate antiparasitic and anticancer activity in vitro.

  • Crystallography: Resolve single-crystal X-ray structure to confirm stereochemistry.

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